7-(Benzyloxy)-6-methoxyquinolin-4-ol
Overview
Description
This usually involves the IUPAC name, common names, and structural formula. It may also include its appearance and odor .
Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including its molecular weight, molecular formula, and the arrangement of atoms .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Bioactive Molecules
The compound is a derivative of coumarin, which is a structural motif recurrent in both natural products and bioactive molecules . Depending on the substituents and branching positions around the byciclic core, coumarin-containing compounds have shown diverse pharmacological activities .
Anticoagulant Activities
Coumarin-containing compounds have been found to exhibit anticoagulant activities . This makes them potentially useful in the treatment of conditions that require the prevention of blood clotting.
Anti-inflammatory Activities
These compounds have also demonstrated anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.
Antimicrobial Activities
The antimicrobial activities of coumarin-containing compounds make them potentially useful in combating various bacterial and fungal infections .
Anti-HIV Effects
Coumarin derivatives have shown anti-HIV effects , indicating potential applications in the treatment of HIV/AIDS.
Antitumor Effects
The compound has demonstrated antitumor effects , suggesting potential applications in cancer therapy.
Inhibitors of Cholinesterases
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, including “7-(Benzyloxy)-6-methoxyquinolin-4-ol”, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Monoamine Oxidase B Inhibitors
The compound has shown potential as a monoamine oxidase B inhibitor . This suggests potential applications in the treatment of neurodegenerative disorders such as Parkinson’s disease.
Mechanism of Action
Target of Action
The primary targets of 7-(Benzyloxy)-6-methoxyquinolin-4-ol are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. AChE and BChE are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO B is involved in the degradation of dopamine, another neurotransmitter that plays a role in mood regulation and motor control .
Mode of Action
7-(Benzyloxy)-6-methoxyquinolin-4-ol acts as an inhibitor for both cholinesterases and MAO B . By inhibiting these enzymes, the compound increases the levels of acetylcholine and dopamine in the brain. This results in enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The biochemical pathways affected by 7-(Benzyloxy)-6-methoxyquinolin-4-ol are primarily those involved in the metabolism of neurotransmitters. By inhibiting AChE, BChE, and MAO B, the compound disrupts the normal breakdown of acetylcholine and dopamine. This leads to an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Result of Action
The inhibition of AChE, BChE, and MAO B by 7-(Benzyloxy)-6-methoxyquinolin-4-ol leads to increased levels of acetylcholine and dopamine in the brain. This can result in enhanced cognitive function, improved mood, and potentially beneficial effects in conditions such as Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-6-methoxyquinolin-4-ol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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